Product packaging for 2-Bromo-4-ethylbenzo[d]oxazole(Cat. No.:)

2-Bromo-4-ethylbenzo[d]oxazole

Cat. No.: B12862837
M. Wt: 226.07 g/mol
InChI Key: LKEJDJNFXZIURI-UHFFFAOYSA-N
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Description

Significance of the Benzoxazole (B165842) Core in Heterocyclic Chemistry

The benzoxazole scaffold, a fusion of a benzene (B151609) and an oxazole (B20620) ring, is a cornerstone in heterocyclic chemistry. globalresearchonline.netresearchgate.net This aromatic organic compound, with the molecular formula C₇H₅NO, is relatively stable due to its aromaticity. globalresearchonline.net However, it possesses reactive sites that allow for functionalization, making it a valuable pharmacophore in medicinal chemistry. globalresearchonline.netresearchgate.net

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.govnih.gov Their diverse applications also extend to material science, where they are used as fluorescent probes, whitening agents, and in the production of dyes and polymers, owing to their photophysical stability. smolecule.comglobalresearchonline.net The ability of the benzoxazole nucleus to act as a bioisostere for naturally occurring nucleotides allows for potential interactions with biological macromolecules. globalresearchonline.net The versatility and broad applicability of the benzoxazole core have made it a focal point of extensive research and a key component in the synthesis of novel compounds. globalresearchonline.nettaylorandfrancis.com

Strategic Importance of Bromine Substituents in Organic Synthesis

The presence of a bromine atom on an organic molecule is of great strategic importance in synthesis. acs.org Bromine is a versatile functional group that can act as a leaving group in nucleophilic substitution reactions or as a handle for the introduction of other functionalities through various cross-coupling reactions, such as Suzuki and Sonogashira couplings. researchgate.netmdpi.com This reactivity makes bromo-substituted compounds, including 2-Bromo-4-ethylbenzo[d]oxazole, valuable intermediates for constructing more complex molecular architectures. researchgate.net

The process of introducing a bromine atom, known as bromination, is a fundamental transformation in organic chemistry. acs.orgfiveable.me The reactivity of organobromine compounds is often intermediate between that of their chloro- and iodo-analogs, providing a balance of stability and reactivity that is advantageous in many synthetic applications. youtube.com The ability to selectively place a bromine atom on a molecule, such as at the 2-position of the benzoxazole ring, allows for precise control over subsequent chemical modifications. cambridgecoaching.com

Role of Alkyl Substitution (e.g., Ethyl Group) in Modulating Molecular Architecture

Alkyl groups, such as the ethyl group present in this compound, play a crucial role in modulating the physical and chemical properties of a molecule. fiveable.meomicsonline.org Derived from alkanes, these substituents can influence a compound's solubility, boiling point, and reactivity. fiveable.melibretexts.org The size and branching of an alkyl group can introduce steric hindrance, which can affect the stability and reactivity of the molecule. fiveable.me

Research Aims and Scope for Investigating this compound

The primary research aim for investigating this compound is to explore its synthetic utility as a building block for more complex molecules. This involves studying its reactivity in various chemical transformations, particularly those that leverage the bromine substituent. The scope of this research includes the development of new synthetic methodologies and the preparation of novel benzoxazole derivatives. The ultimate goal is to expand the chemical space accessible from this versatile intermediate, potentially leading to the discovery of new compounds with interesting properties for materials science or medicinal chemistry.

Chemical and Physical Properties

The properties of this compound are foundational to its application in organic synthesis.

PropertyValue
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol

Table 1: Basic chemical properties of this compound.

Synthetic Approaches

The synthesis of 2-substituted benzoxazoles can be achieved through various methods. A common approach involves the condensation of 2-aminophenols with aldehydes or their synthetic equivalents. nih.govchemicalbook.com For bromo-substituted oxazoles, electrophilic bromination using reagents like N-bromosuccinimide (NBS) is a frequently employed strategy. mdpi.com The synthesis of 2-bromo-4-substituted oxazoles can also be achieved through a multi-step process involving hydrolysis, esterification, cyclization, and subsequent bromination of a suitable precursor. google.com

Potential Research Applications

The unique structural features of this compound make it a promising candidate for various research applications. The presence of the reactive bromine atom allows for its use in cross-coupling reactions to generate a library of novel 2-substituted benzoxazoles. nih.gov These new compounds can then be screened for potential biological activities or evaluated for their photophysical properties in materials science. The ethyl group can also be varied to fine-tune the properties of the resulting molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO B12862837 2-Bromo-4-ethylbenzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

2-bromo-4-ethyl-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3

InChI Key

LKEJDJNFXZIURI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)OC(=N2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 4 Ethylbenzo D Oxazole

Established Synthetic Routes for Benzoxazole (B165842) Derivatives

The benzoxazole core is a privileged scaffold in medicinal and materials chemistry, leading to the development of numerous synthetic routes. These methods primarily involve the formation of the oxazole (B20620) ring from a suitably substituted benzene (B151609) precursor.

Cyclocondensation Approaches utilizing 2-Aminophenol (B121084) Precursors

The most traditional and widely employed method for synthesizing the benzoxazole ring system is the cyclocondensation of 2-aminophenols with various carbonyl-containing functional groups. mdpi.comias.ac.in This approach involves the reaction of a 2-aminophenol with a one-carbon (C1) component, which, after condensation and subsequent dehydration, forms the oxazole ring.

Common C1 sources include carboxylic acids, aldehydes, acyl chlorides, esters, and even nitriles. mdpi.com The reaction with aldehydes, for instance, is often facilitated by a catalyst under solvent-free conditions or in aqueous media to promote a greener synthesis. organic-chemistry.orgnih.govacs.org A mixture of 2-aminophenol and an aldehyde can be stirred with a Brønsted acidic ionic liquid gel at elevated temperatures to yield the corresponding 2-substituted benzoxazole. acs.orgnih.gov Similarly, samarium triflate has been used as a reusable acid catalyst in an aqueous medium for this transformation. organic-chemistry.org

Another effective variation involves the condensation of 2-aminophenols with β-diketones. acs.orgorganic-chemistry.org This reaction is often catalyzed by a combination of a Brønsted acid, such as TsOH·H₂O, and a copper(I) salt like CuI, in a suitable solvent like acetonitrile (B52724) at elevated temperatures. organic-chemistry.org This method tolerates a variety of substituents on the 2-aminophenol ring, including methyl, chloro, bromo, and nitro groups. organic-chemistry.orgacs.orgorganic-chemistry.org

Table 1: Examples of Cyclocondensation Reactions for Benzoxazole Synthesis

2-Aminophenol Precursor C1 Source Catalyst/Conditions Product Type
2-Aminophenol Aldehyd Brønsted Acidic Ionic Liquid Gel, 130 °C, Solvent-Free acs.orgnih.gov 2-Substituted Benzoxazole
Substituted 2-Aminophenol β-Diketone TsOH·H₂O, CuI, CH₃CN, 80 °C organic-chemistry.org 2,5-Disubstituted Benzoxazole
2-Aminophenol Aldehyde Samarium Triflate, H₂O organic-chemistry.org 2-Substituted Benzoxazole
2-Aminophenol DMF Derivative Imidazolium Chloride mdpi.com 2-Substituted Benzoxazole

Organometallic-Catalyzed Cyclization Reactions

Organometallic catalysts offer powerful and often milder alternatives for constructing the benzoxazole scaffold. These reactions can proceed through various mechanisms, including catalyzed cyclization of precursors or direct C-H activation/functionalization pathways.

Copper catalysts are frequently used. For example, copper(I) iodide serves as an effective co-catalyst with a Brønsted acid in the reaction between 2-aminophenols and β-diketones. acs.orgorganic-chemistry.org Ligand-free copper(II) oxide nanoparticles have been employed to catalyze the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org More advanced copper-catalyzed methods involve the reaction of free phenols with cyclic oxime esters, which provides a straightforward route to various benzoxazoles under mild conditions. acs.org

Platinum catalysis has been developed for the synthesis of 2-trichloromethyl- and 2-dichloromethyl-benzoxazoles from 2-aminophenols and the corresponding halogenated nitriles. acs.orgacs.orgscribd.com In one approach, platinum(IV) chloride in n-hexane at 80 °C effectively catalyzes the reaction. acs.orgscribd.com Interestingly, a catalyst-free version of this reaction was also discovered to proceed efficiently in protic solvents like methanol. acs.orgscribd.comfigshare.com

Palladium-catalyzed reactions are also prevalent, often involving an initial aminocarbonylation of an aryl or vinyl bromide with a 2-aminophenol, followed by an acid-mediated ring closure to generate the benzoxazole heterocycle. organic-chemistry.org

Table 2: Selected Organometallic-Catalyzed Syntheses of Benzoxazoles

Catalyst System Reactants Reaction Type
CuI / Brønsted Acid 2-Aminophenol + β-Diketone Cyclocondensation acs.orgorganic-chemistry.org
PtCl₄ 2-Aminophenol + Trichloroacetonitrile Cyclization acs.orgscribd.com
CuO Nanoparticles o-Bromoaryl Amide Intramolecular Cyclization organic-chemistry.org
Palladium Catalyst Aryl Bromide + 2-Aminophenol + CO Aminocarbonylation / Cyclization organic-chemistry.org
Copper Catalyst Phenol (B47542) + Cyclic Oxime Ester Amination / Annulation acs.org

Regioselective Synthesis of 2-Bromo-benzoxazole Scaffolds

Introducing a bromine atom specifically at the C2 position of the benzoxazole ring requires carefully chosen strategies to control regioselectivity. Direct bromination of the pre-formed heterocycle can be challenging due to competing reactions on the benzene ring. Therefore, functional group interconversion is often a more reliable route.

Functional Group Interconversion Routes to C2-Bromine

A more controlled and regioselective method to install a bromine at the C2 position is through functional group interconversion (FGI). ub.eduimperial.ac.ukorganic-chemistry.org This strategy involves placing a different functional group at the C2 position that can later be converted into a bromine atom.

One of the most effective FGI strategies for heteroaromatic systems is regiocontrolled lithiation followed by quenching with an electrophilic bromine source. This method has been successfully applied to the synthesis of 2-bromooxazole. researchgate.net The process involves treating the parent oxazole with a strong base like n-butyllithium (n-BuLi) at low temperature, which selectively deprotonates the C2 position. The resulting 2-lithiooxazole intermediate is then treated with an electrophilic bromine source, such as elemental bromine (Br₂) or tetrabromomethane (CBr₄), to yield the 2-bromooxazole. researchgate.net This approach offers excellent regiocontrol and is a powerful tool for accessing C2-halogenated heterocycles.

Other FGI approaches can be envisioned, such as the conversion of a 2-hydroxybenzoxazole or a 2-mercaptobenzoxazole (B50546) to the corresponding 2-bromobenzoxazole, potentially via activation and nucleophilic substitution, analogous to well-known transformations of alcohols and thiols. vanderbilt.edu

Introduction of the 4-Ethyl Moiety through Directed Synthesis

The synthesis of 2-Bromo-4-ethylbenzo[d]oxazole requires the presence of an ethyl group at the C4 position of the benzoxazole ring. This is almost universally achieved through a directed synthesis, meaning the substituent is incorporated into the starting material before the benzoxazole ring is formed. The key precursor for this strategy is 4-ethyl-2-aminophenol.

The synthesis of this crucial precursor would typically begin with a commercially available substituted phenol or aniline. A plausible route starts with 3-ethylphenol (B1664133).

Nitration: The phenol is nitrated, usually with nitric acid in a suitable solvent. This reaction yields a mixture of nitrophenol isomers. The directing effects of the hydroxyl and ethyl groups will lead to the formation of 3-ethyl-2-nitrophenol and 3-ethyl-6-nitrophenol, among other products.

Isomer Separation: The desired 3-ethyl-2-nitrophenol isomer (which corresponds to a 4-ethyl substitution pattern relative to the eventual oxazole nitrogen) must be separated from the other isomers, typically by chromatography or crystallization.

Reduction: The nitro group of the purified isomer is then reduced to an amino group. This reduction can be accomplished using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like iron powder in acidic medium (e.g., Fe/NH₄Cl). mdpi.com The resulting product is the target precursor, 4-ethyl-2-aminophenol.

Once 4-ethyl-2-aminophenol is obtained, it can be subjected to the synthetic routes described in sections 2.1 and 2.2 to construct the final this compound molecule. For example, it could be condensed with a suitable C1 source and then subjected to C2-bromination, or a C2-bromo functionality could be installed directly during the cyclization step.

Precursor-Based Methodologies

The most chemically viable route to this compound involves a precursor-based strategy. This approach builds the heterocyclic system from a starting material that already contains the requisite ethyl group at the correct position, ensuring precise regiochemical control.

The key starting material for this synthesis is 2-amino-3-ethylphenol . cymitquimica.com The ethyl group at the 3-position of this precursor directly corresponds to the 4-position on the final benzoxazole ring system. The synthesis of 2-amino-3-ethylphenol can be achieved through methods such as the reduction of 2-nitro-3-ethylphenol using hydrogen gas with a palladium catalyst or via the direct amination of 3-ethylphenol under high temperature and pressure.

With 2-amino-3-ethylphenol in hand, the synthesis can proceed via two main pathways for cyclization and bromination:

Two-Step Cyclization-Bromination: This method first involves the cyclization of 2-amino-3-ethylphenol to form an intermediate, 4-ethylbenzo[d]oxazol-2(3H)-one . This can be accomplished by reaction with reagents like phosgene (B1210022) or its equivalents. The resulting oxazolone (B7731731) is then subjected to bromination to yield the final product. A similar transformation has been reported for the synthesis of 2-bromo-4(4-ethoxyphenyl)oxazole, where the corresponding oxazol-2-one was treated with tribromo oxygen phosphorus (POBr₃) to install the bromine atom at the C2 position.

Direct Cyclization with a Brominating Agent: A more direct approach involves the one-pot condensation and cyclization of 2-amino-3-ethylphenol with a C1 source that also acts as a brominating agent. The use of cyanogen (B1215507) bromide (BrCN) is a well-documented, though hazardous, method for the synthesis of 2-aminobenzoxazoles from 2-aminophenols, which could be adapted for this purpose. nih.gov This reaction proceeds by initial cyanation of the amino group, followed by intramolecular cyclization to form the 2-bromobenzoxazole ring.

Post-Cyclization Alkylation Approaches

A post-cyclization alkylation strategy would involve first synthesizing 2-bromobenzo[d]oxazole and subsequently introducing the ethyl group at the 4-position of the benzene ring. This approach is significantly more challenging and less common than precursor-based methods.

Theoretically, this could be attempted via a Friedel-Crafts alkylation . This classic electrophilic aromatic substitution would use an ethylating agent (e.g., ethyl bromide or ethene) in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, the success of this reaction is highly improbable due to several factors:

Ring Deactivation: Heterocyclic systems like benzoxazole are generally electron-deficient. wikipedia.org Furthermore, the presence of a strongly electron-withdrawing bromo substituent at the 2-position further deactivates the entire ring system towards electrophilic attack.

Reaction Limitations: Friedel-Crafts alkylations are known to fail on strongly deactivated aromatic rings. youtube.com The nucleophilicity of the 2-bromobenzoxazole benzene ring is likely insufficient to react under standard Friedel-Crafts conditions. youtube.com

Lack of Precedent: Literature describing the C-H functionalization of the benzene portion of a pre-formed benzoxazole core via Friedel-Crafts alkylation is scarce, with most functionalization strategies targeting the more reactive C2 position. acs.org

Due to these significant electronic disadvantages and potential for side reactions, post-cyclization alkylation is not considered a practical or efficient methodology for preparing this compound.

Sustainable and Green Chemistry Innovations in Benzoxazole Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. The synthesis of the benzoxazole scaffold, a key step in producing compounds like this compound, has been a major focus for green chemistry innovations, including the use of alternative energy sources and advanced catalytic systems.

Microwave-Assisted and Ultrasound-Assisted Synthesis

The use of microwave irradiation and ultrasound as alternative energy sources offers significant advantages over conventional heating methods for benzoxazole synthesis. These techniques dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purity.

Microwave-Assisted Synthesis: Microwave heating has been effectively used for the direct condensation of 2-aminophenols with carboxylic acids or aldehydes to form 2-substituted benzoxazoles. The polar nature of the reactants allows for efficient absorption of microwave energy, leading to rapid and uniform heating. This method often proceeds under solvent-free conditions, further enhancing its green credentials.

Ultrasound-Assisted Synthesis: Sonication promotes chemical reactions through acoustic cavitation, which generates localized high-pressure and high-temperature zones. This has been applied to the synthesis of benzoxazole derivatives, providing excellent yields in short reaction times under mild conditions.

The following table summarizes a comparison of these green methods with conventional synthesis for the formation of 2-arylbenzoxazoles.

MethodPrecursorsConditionsTimeYieldReference(s)
Conventional 2-aminophenol, BenzaldehydeNaCN/DMF, rt7–9 hHigh
Microwave-Assisted 2-aminophenol, BenzaldehydeNaCN/DMF, 50 °C3 hHigh
Ultrasound-Assisted 2-aminophenol, BenzaldehydeNaCN/DMF, 50 °C2 hHigh
Mechanochemical 2-aminophenol, BenzaldehydeNaCN, 14 Hz2 hHigh

Application of Nanocatalysts and Ionic Liquids

The development of novel catalysts is a cornerstone of green chemistry, aiming to improve efficiency, selectivity, and catalyst recyclability.

Nanocatalysts: Nanoparticles offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity. For benzoxazole synthesis, various nanocatalysts have been developed. Magnetic nanoparticles, such as Fe₃O₄@SiO₂-SO₃H, are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. rsc.org Copper(II) ferrite (B1171679) and copper(I) oxide nanoparticles have also been employed to catalyze the cyclization reactions, often under mild, ligand-free conditions. organic-chemistry.org

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure makes them a green alternative to volatile organic solvents. Brønsted acidic ionic liquids and imidazolium-based ILs have been used to promote the condensation of 2-aminophenols with aldehydes or amides, leading to high yields of benzoxazoles. nih.govmdpi.com In some systems, the ionic liquid can be recycled and reused, reducing waste and cost.

The table below highlights several innovative catalytic systems used in green benzoxazole synthesis.

Catalyst SystemPrecursorsConditionsKey AdvantagesReference(s)
LAIL@MNP 2-aminophenol, AldehydesSonication, 70°C, Solvent-freeRecyclable magnetic catalyst, short reaction time rsc.org
Imidazolium chloride 2-aminophenols, DMF derivatives140°CMetal-free, economical nih.govmdpi.com
TsOH·H₂O / CuI 2-aminophenols, β-DiketonesCH₃CN, 80°CMild conditions, tolerates diverse functional groups acs.orgorganic-chemistry.org
Fe₃O₄@SiO₂-SO₃H 2-aminophenol, Aldehydes50°C, Solvent-freeReusable magnetic nanocatalyst, high efficiency rsc.org

Comprehensive Spectroscopic Characterization and Structural Analysis of 2 Bromo 4 Ethylbenzo D Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling patterns, and correlations, the connectivity and spatial relationship of atoms can be unequivocally established.

¹H NMR Chemical Shift and Coupling Pattern Analysis

The ethyl group at position C4 is expected to produce a quartet for the methylene (B1212753) (-CH₂) protons due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons from coupling with the methylene protons. Based on data for similar structures like 2-ethylbenzo[d]oxazole, the methylene quartet would appear further downfield than the methyl triplet. rsc.org The aromatic protons will exhibit coupling patterns (doublets and triplets) characteristic of a 1,2,3-trisubstituted benzene (B151609) ring system.

Table 1: Predicted ¹H NMR Data for 2-Bromo-4-ethylbenzo[d]oxazole

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-7~7.5 - 7.7d (doublet)~8.0
H-5~7.3 - 7.4d (doublet)~8.0
H-6~7.2 - 7.3t (triplet)~8.0
-CH₂- (ethyl)~2.9 - 3.1q (quartet)~7.6
-CH₃ (ethyl)~1.3 - 1.5t (triplet)~7.6

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum is expected to display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shift of each carbon is determined by its local electronic environment. The C-2 carbon, directly attached to the electronegative bromine atom, is predicted to have a chemical shift in the range of 137-140 ppm, as seen in analogous 2-bromobenzothiazoles. rsc.org The carbons of the ethyl group are anticipated at the higher field (upfield) region of the spectrum. The remaining seven carbons of the benzoxazole (B165842) core will have shifts in the aromatic region (110-155 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~138.0
C9 (C=N-O)~152.0
C8 (C-O)~141.0
C4~135.0
C6~125.0
C5~124.0
C7~120.0
C-CH₂- (ethyl)~22.0
C-CH₃ (ethyl)~14.0

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra. mdpi.com

COSY (Correlation Spectroscopy): This experiment would verify the proton-proton couplings. A cross-peak between the signals at ~3.0 ppm and ~1.4 ppm would confirm the ethyl group's -CH₂-CH₃ connectivity. In the aromatic region, cross-peaks would connect H-5 with H-6, and H-6 with H-7, establishing their adjacency on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., H-5 with C-5, H-6 with C-6, H-7 with C-7, and the ethyl protons with their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular puzzle by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:

The methylene (-CH₂) protons of the ethyl group showing correlations to C-4, C-5, and C-8, confirming the position of the ethyl group at C-4.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. rsc.org

Characteristic Absorptions of Benzoxazole Ring

The benzoxazole ring system gives rise to several characteristic vibrational bands. The C=N stretching vibration is a key marker for the oxazole (B20620) part of the molecule and typically appears in the 1620-1640 cm⁻¹ region. rjpbcs.com The C-O-C (ether) linkage within the ring has characteristic stretching vibrations, often found in the 1200-1280 cm⁻¹ range. Aromatic C=C stretching vibrations from the fused benzene ring are expected between 1450 and 1600 cm⁻¹. rsc.org

Identification of Bromine and Ethyl Group Vibrations

The substituents on the benzoxazole core also produce distinct vibrational signals. The C-Br stretching vibration is expected to appear as a strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹. The ethyl group gives rise to C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic C-H) and various bending (scissoring, rocking) vibrations in the 1375-1470 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H StretchingAromatic~3050 - 3100
C-H StretchingAliphatic (Ethyl)~2850 - 2980
C=N StretchingOxazole Ring~1620 - 1640
C=C StretchingAromatic Ring~1450 - 1600
C-H BendingEthyl Group~1375 - 1470
C-O-C StretchingOxazole Ring~1200 - 1280
C-Br StretchingBromo Group~500 - 600

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and probing the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular weight and, by extension, the elemental composition of a molecule. For this compound, HRMS provides an accurate mass measurement of the molecular ion, which can be used to confirm its chemical formula, C_9H_8BrNO.

The presence of bromine, with its two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragment ions. msu.edudocbrown.info This pattern, a pair of peaks of almost equal intensity separated by two mass-to-charge units (m/z), is a definitive indicator of the presence of a single bromine atom in the molecule. msu.edulibretexts.org

Table 1: Theoretical HRMS Data for this compound

Ion Formula Calculated m/z ([M]⁺) Isotope Relative Abundance (%)
C₉H₈⁷⁹BrNO 224.9843 ⁷⁹Br ~100

This table presents the theoretical exact masses for the two major isotopic peaks of the molecular ion of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. While specific experimental data for this exact compound is not publicly available, a plausible fragmentation pathway can be predicted based on the known fragmentation patterns of related benzoxazole and bromo-aromatic compounds. researchgate.netlibretexts.org

The fragmentation of this compound would likely proceed through several key pathways:

Loss of the Ethyl Group: A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement if a suitable gamma-hydrogen is available, though less likely in this rigid ring system. More probable is the cleavage of the ethyl group, leading to the loss of an ethyl radical (•C₂H₅) to yield an [M-29]⁺ ion.

Cleavage of the Oxazole Ring: The oxazole ring can undergo characteristic cleavages. This may involve the loss of a CO molecule (28 Da) or a C₂H₂O fragment.

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to an [M-79/81]⁺ ion. The stability of the resulting aryl cation would influence the prevalence of this fragmentation.

Sequential Fragmentations: Combinations of these primary fragmentation steps can also occur, providing a detailed fragmentation tree that helps to piece together the molecule's structure.

Table 2: Predicted Major Fragmentation Peaks for this compound in MS/MS

Precursor Ion (m/z) Proposed Fragment Ion Proposed Neutral Loss Fragment m/z
225/227 [C₇H₄BrNO]⁺ C₂H₄ (ethylene) 197/199
225/227 [C₈H₅BrNO]⁺ •CH₃ (methyl radical) 210/212
225/227 [C₇H₅NO]⁺ •Br, C₂H₃ 119

This table outlines the expected major fragment ions in the tandem mass spectrum of this compound, based on established fragmentation mechanisms for similar chemical structures.

Advanced X-ray Diffraction Studies for Solid-State Structure Elucidation

While spectroscopic methods provide information about molecular connectivity and formula, single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. excillum.comuq.edu.auazolifesciences.com This technique is the gold standard for elucidating the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions of crystalline compounds. rsc.org

For a compound like this compound, a successful SCXRD analysis would require the growth of a suitable single crystal. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. azolifesciences.comjeol.com

The key information obtained from an X-ray diffraction study of this compound would include:

Crystal System and Space Group: This describes the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.

Molecular Conformation: The precise three-dimensional shape of the molecule, including the planarity of the benzoxazole ring system and the orientation of the ethyl group.

Intermolecular Interactions: The analysis would reveal non-covalent interactions such as halogen bonding (involving the bromine atom), π-π stacking between the aromatic rings, and van der Waals forces, which govern the packing of the molecules in the crystal lattice.

Although a specific crystal structure for this compound is not publicly documented, a hypothetical data table is presented below to illustrate the typical parameters reported in a crystallographic study.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₉H₈BrNO
Formula Weight 226.07 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Hypothetical Value
b (Å) Hypothetical Value
c (Å) Hypothetical Value
α (°) 90
β (°) Hypothetical Value
γ (°) 90
Volume (ų) Hypothetical Value
Z (molecules/unit cell) 4
Density (calculated) (g/cm³) Hypothetical Value

This table represents the kind of data that would be obtained from a single-crystal X-ray diffraction analysis. The values are placeholders and would need to be determined experimentally.

The combination of mass spectrometry and X-ray diffraction provides a powerful and comprehensive toolkit for the structural characterization of this compound, ensuring its unambiguous identification and providing fundamental insights into its chemical nature.

Computational and Theoretical Investigations of 2 Bromo 4 Ethylbenzo D Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for elucidating the electronic properties and predicting the reactivity of molecules. These methods provide a detailed understanding of the electron distribution and energy levels within a molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ui.edu.ngresearchgate.net For benzoxazole (B165842) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), are utilized to determine optimized geometries, electronic energies, and other molecular properties. researchgate.netnih.gov In the case of 2-Bromo-4-ethylbenzo[d]oxazole, DFT studies would reveal the influence of the bromo and ethyl substituents on the geometry of the benzoxazole core. The electron-withdrawing nature of the bromine atom at the 2-position is expected to significantly impact the electron density distribution across the heterocyclic ring system. esisresearch.org Conversely, the electron-donating ethyl group at the 4-position would likely have a localized effect on the benzene (B151609) portion of the molecule.

A key aspect of DFT studies is the calculation of various molecular descriptors that quantify reactivity. These parameters, derived from the electronic structure, provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Table 1: Representative DFT-Calculated Molecular Properties of Substituted Benzoxazoles

PropertyDescriptionRepresentative Value for a Substituted Benzoxazole
Total Energy (a.u.)The total electronic energy of the molecule in its ground state.-2013.3020 esisresearch.org
Dipole Moment (Debye)A measure of the overall polarity of the molecule.2.5 - 4.0
Ionization Potential (eV)The energy required to remove an electron from the molecule.7.0 - 8.5
Electron Affinity (eV)The energy released when an electron is added to the molecule.1.0 - 2.0

Note: The values presented are representative and based on published data for similar benzoxazole derivatives. Specific values for this compound would require dedicated calculations.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. uantwerpen.benih.gov The energy and spatial distribution of these orbitals determine the molecule's ability to donate or accept electrons in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring system, particularly the benzene ring and the oxygen and nitrogen atoms. The ethyl group would slightly increase the energy of the HOMO. The LUMO, on the other hand, is anticipated to have significant contributions from the C=N bond of the oxazole (B20620) ring and the carbon atom attached to the electron-withdrawing bromine atom. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies of Substituted Benzoxazoles

OrbitalDescriptionRepresentative Energy (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-6.0 to -7.5
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO4.0 - 5.5

Note: The values presented are representative and based on published data for similar benzoxazole derivatives. Specific values for this compound would require dedicated calculations.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential.

In this compound, the MEP surface would likely show a region of negative potential (typically colored red or yellow) around the nitrogen and oxygen atoms of the oxazole ring, indicating their nucleophilic character. The hydrogen atoms of the ethyl group and the benzene ring would exhibit positive potential (typically colored blue), suggesting their susceptibility to nucleophilic attack. The bromine atom, due to its electronegativity and the "sigma-hole" phenomenon, could present a region of positive potential, making it a potential site for halogen bonding interactions. acs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure, conformational flexibility, and intermolecular interactions of molecules. These techniques are essential for understanding how a molecule might behave in a biological system or in condensed phases.

Conformational Analysis and Energy Minimization

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. researchgate.netnih.gov For this compound, the primary source of conformational flexibility is the rotation of the ethyl group attached to the benzene ring.

Energy minimization calculations, typically performed using molecular mechanics force fields or quantum mechanical methods, can identify the lowest energy conformation. esisresearch.org It is expected that the ethyl group will orient itself to minimize steric hindrance with the adjacent hydrogen atom on the benzene ring. While the benzoxazole core is largely planar, slight puckering might be observed. ias.ac.in

Prediction of Molecular Interactions

Understanding how this compound might interact with other molecules, such as biological macromolecules or solvent molecules, is crucial for predicting its properties and potential applications. Molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose. rsc.orghep.com.cn

Molecular docking studies could be employed to predict the binding mode of this compound within the active site of a target protein. nih.govnih.gov These simulations would reveal potential hydrogen bonds, hydrophobic interactions, and halogen bonds that could contribute to binding affinity. The bromine atom, in particular, could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design.

Molecular dynamics simulations can provide a dynamic picture of the molecule's behavior over time, either in solution or in complex with another molecule. acs.orgdiva-portal.org MD simulations can reveal the stability of predicted binding modes, the flexibility of the molecule, and the role of solvent molecules in mediating interactions. For this compound, MD simulations could elucidate the conformational dynamics of the ethyl group and the stability of any intermolecular interactions involving the benzoxazole core and its substituents.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzoxazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzoxazole scaffolds, which are present in a wide array of biologically active molecules, QSAR provides a powerful tool to predict the activity of new derivatives and guide the synthesis of more potent and selective compounds. researchgate.netnih.gov These studies often employ a variety of molecular descriptors, including topological, electronic, and steric parameters, to build robust and predictive models. researchgate.net

A typical QSAR study on benzoxazole derivatives involves the following steps:

Data Set Selection: A series of benzoxazole compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.govrsc.org

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to develop a mathematical equation that relates the descriptors to the biological activity. ijpsdronline.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. nih.govnih.gov

For instance, a QSAR study on a series of benzoxazole derivatives as potential inhibitors of Cryptosporidium parvum inosine (B1671953) 5`-monophosphate dehydrogenase (IMPDH) yielded a model with a correlation coefficient (r²) of 0.7948, indicating a good correlation between the energy-based descriptors and the inhibitory activity. Another study on benzoxazole derivatives as anticancer agents against various cell lines also reported the development of predictive 3D-QSAR models. [1, 18]

QSAR models for benzoxazole scaffolds can be broadly categorized into two main types: ligand-based and structure-based models.

Ligand-Based QSAR: These models are developed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. The models are built solely on the structural information of a set of ligands (the benzoxazole derivatives) and their corresponding biological activities. [8, 9] A common ligand-based approach is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). [1, 3]

In a typical 3D-QSAR study, the benzoxazole derivatives are aligned based on a common substructure. [1, 14] Then, steric and electrostatic fields around the molecules are calculated and correlated with their biological activities using partial least squares (PLS) analysis. The resulting contour maps provide a visual representation of the regions where modifications to the benzoxazole scaffold are likely to increase or decrease activity. For example, studies on benzoxazole derivatives as anticancer agents have utilized CoMFA and CoMSIA to elucidate the structure-activity relationships, showing good predictive ability for different cancer cell lines. [1, 18]

Structure-Based QSAR: When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based QSAR models can be developed. These models incorporate information about the ligand-target interactions, such as docking scores and interaction energies, into the QSAR equation.

Molecular docking is a key component of structure-based QSAR. [2, 12] It predicts the preferred orientation of a ligand when bound to a target, allowing for the identification of key interactions like hydrogen bonds and hydrophobic interactions. [1, 12] For benzoxazole derivatives, docking studies have been used to understand their binding modes with various targets, including DNA gyrase, VEGFR-2, and cholinesterases. [2, 12, 14] The insights gained from these docking studies can then be used to develop more accurate and mechanistically relevant QSAR models. While a direct comparison for the same dataset often shows the structure-based approach to be slightly superior in terms of fitting and prediction, the ligand-based approach remains a valid and powerful tool, especially when structural data for the receptor is unavailable.

Table 1: Comparison of Ligand-Based and Structure-Based QSAR

FeatureLigand-Based QSARStructure-Based QSAR
Requirement Set of ligands with known activity3D structure of the biological target
Methodology Based on ligand properties (e.g., CoMFA, CoMSIA)Incorporates ligand-target interactions (e.g., docking)
Information Gained Structure-activity relationships based on molecular fieldsMechanistic insights into ligand binding
Applicability Broad, even when target structure is unknownLimited to targets with known 3D structures

In Silico Approaches for Reaction Pathway Elucidation

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of benzoxazole derivatives. In silico approaches can be used to explore potential reaction pathways, calculate the energies of intermediates and transition states, and ultimately predict the most likely mechanism.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying reaction mechanisms. [6, 16] By calculating the potential energy surface of a reaction, DFT can identify the lowest energy pathway from reactants to products. For example, DFT calculations have been used to investigate the mechanism of rearrangement reactions in the synthesis of 2-aryl-3-(3'-oxobutenyl)-benzoxazole compounds, confirming the experimental observations.

Several plausible pathways for the formation of the benzoxazole ring have been investigated computationally, often starting from 2-aminophenol (B121084) and various coupling partners. [13, 19] These studies can help to understand the role of catalysts, solvents, and reaction conditions in controlling the outcome of the synthesis. For instance, different pathways, including single-electron transfer (SET) and the involvement of hypervalent iodine intermediates, have been proposed and evaluated for the formation of benzoxazoles.

The general workflow for in silico reaction pathway elucidation involves:

Proposing Plausible Mechanisms: Based on chemical intuition and experimental observations, several potential reaction pathways are proposed.

Computational Modeling: The structures and energies of all reactants, intermediates, transition states, and products for each proposed pathway are calculated using methods like DFT.

Pathway Analysis: The calculated energy profiles are analyzed to determine the most favorable reaction pathway, which is the one with the lowest activation energy barriers.

Validation: The computational predictions can be validated by comparing them with experimental results, such as the identification of reaction intermediates or the study of kinetic isotope effects.

These computational investigations not only provide fundamental insights into the reaction mechanisms but also offer a predictive tool for optimizing reaction conditions and designing novel synthetic routes to benzoxazole derivatives, including this compound.

Chemical Reactivity and Derivatization Pathways of 2 Bromo 4 Ethylbenzo D Oxazole

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Bromine Atom

The bromine atom at the C2 position of the benzoxazole (B165842) ring is the most prominent site for nucleophilic substitution. This reactivity is significantly enhanced by the electron-withdrawing nature of the fused oxazole (B20620) ring system, making the C2 carbon electrophilic and susceptible to attack by various nucleophiles. Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at this position.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of 2-bromobenzoxazoles. core.ac.uk These methods offer mild reaction conditions and tolerate a wide range of functional groups. mdpi.comnih.gov

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. nih.govillinois.edu For 2-Bromo-4-ethylbenzo[d]oxazole, this pathway allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C2 position. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a base. illinois.eduorganic-chemistry.org

Heck Reaction: The Heck reaction facilitates the formation of a C-C bond between this compound and an alkene. wikipedia.org This reaction, catalyzed by a palladium complex, typically yields a substituted alkene where the aryl unit is attached to one of the sp² carbons of the original double bond. wikipedia.orgorganic-chemistry.org The reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. misuratau.edu.ly

Sonogashira Coupling: To introduce an alkyne moiety at the C2 position, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne and is generally co-catalyzed by palladium and copper complexes in the presence of a base. nrochemistry.comorganic-chemistry.org This method is highly efficient for creating C(sp²)-C(sp) bonds. researchgate.net

Below is a table summarizing typical conditions for these cross-coupling reactions based on analogous 2-bromobenzoxazole systems.

Reaction Catalyst Base Solvent Typical Coupling Partner Expected Product
Suzuki-Miyaura Pd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Na₂CO₃, Cs₂CO₃Toluene, Dioxane, DMFArylboronic acids2-Aryl-4-ethylbenzo[d]oxazole
Heck Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, Acetonitrile (B52724)Acrylates, Styrenes2-Alkenyl-4-ethylbenzo[d]oxazole
Sonogashira Pd(PPh₃)₂Cl₂, CuIEt₃N, DiisopropylamineTHF, DMFTerminal alkynes2-Alkynyl-4-ethylbenzo[d]oxazole

The C2-bromine can also be displaced by nitrogen and carbon nucleophiles to afford aminated and alkylated products, respectively.

Amination Reactions: Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are effective for forming C-N bonds between aryl halides and various amines. nih.gov This allows for the synthesis of 2-amino-4-ethylbenzo[d]oxazole derivatives from primary or secondary amines. nih.govchemistrytalk.org Direct amination via C-H zincation followed by copper-catalyzed electrophilic amination has also been reported for related bromobenzoxazoles, offering an alternative route. nih.gov

Alkylation Reactions: While direct SNAr with carbanions can be challenging, metal-catalyzed reactions provide efficient pathways for C2-alkylation. For instance, a copper(I) complex has been shown to catalyze the direct alkylation of benzoxazoles with non-activated secondary alkyl halides. organic-chemistry.org Friedel-Crafts type reactions are generally not applicable for this transformation. saskoer.calibretexts.org

Electrophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene portion of the benzoxazole core can undergo electrophilic aromatic substitution (EAS), though its reactivity is influenced by the fused oxazole ring and the ethyl substituent. masterorganicchemistry.com

The outcome of electrophilic substitution on this compound is determined by the combined directing effects of the substituents on the benzene ring. studysmarter.co.ukoxfordsciencetrove.com

Benzoxazole Ring: The fused benzoxazole ring system is generally considered to be electron-withdrawing and deactivating towards electrophilic attack. In unsubstituted benzoxazole, electrophilic substitution such as nitration preferentially occurs at the C6-position. globalresearchonline.net

Ethyl Group: The ethyl group at the C4 position is an alkyl group, which is an activating, ortho-, para-director through an inductive effect. lkouniv.ac.in It donates electron density to the ring, making the positions ortho and para to it more nucleophilic.

Bromine Atom: The bromine at C2 has a minimal electronic effect on the benzene ring's electrophilic substitution.

Reactions Involving the Ethyl Group

The ethyl group itself can be a site of chemical transformation, primarily through oxidation or by influencing the reduction of the aromatic system.

Oxidation: The ethyl side-chain can be oxidized under strong conditions. The benzylic position (the CH₂ group of the ethyl substituent) is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic and heated conditions. This would convert the ethyl group into an acetyl group (-COCH₃) or, with more vigorous oxidation, a carboxylic acid group (-COOH). msu.edu

Reduction: While the benzoxazole ring is relatively stable, the benzene portion can be reduced under specific conditions. The Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, can reduce aromatic rings to 1,4-cyclohexadienes. libretexts.orgmasterorganicchemistry.com For this compound, this reaction would selectively reduce the benzene ring, leaving the oxazole ring and the ethyl group intact. The presence of the electron-donating ethyl group would direct the reduction to yield a specific dihydro-derivative. masterorganicchemistry.com Catalytic hydrogenation under forcing conditions (high pressure and temperature) can reduce the benzene ring to a cyclohexane (B81311) ring. libretexts.org

Further Functionalization of the Alkyl Chain

The ethyl group attached to the benzoxazole core offers a site for chemical modification, primarily at the benzylic position (the carbon atom directly attached to the aromatic ring). This position is activated towards radical reactions due to the ability of the benzene ring to stabilize the resulting benzylic radical intermediate.

Free-radical halogenation is a common method for functionalizing such alkyl chains. The use of reagents like N-Bromosuccinimide (NBS), typically with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄), can selectively introduce a bromine atom at the benzylic position. This reaction would convert the ethyl group into a 1-bromoethyl group, yielding 2-Bromo-4-(1-bromoethyl)benzo[d]oxazole.

This newly introduced halide is a versatile handle for further synthesis, as it can be readily displaced by a variety of nucleophiles in S_N1 or S_N2 type reactions. This allows for the introduction of a wide array of functional groups, significantly expanding the molecular diversity accessible from the parent compound.

Table 1: Potential Reactions for Functionalizing the Ethyl Group

Reagent(s) Intermediate Product Final Functional Group Potential Final Product Name
1. NBS, AIBN2. H₂O/OH⁻ 2-Bromo-4-(1-bromoethyl)benzo[d]oxazole -CH(OH)CH₃ 1-(2-Bromo-benzo[d]oxazol-4-yl)-ethanol
1. NBS, AIBN2. NaCN 2-Bromo-4-(1-bromoethyl)benzo[d]oxazole -CH(CN)CH₃ 2-(2-Bromo-benzo[d]oxazol-4-yl)-propionitrile
1. NBS, AIBN2. NaOR' 2-Bromo-4-(1-bromoethyl)benzo[d]oxazole -CH(OR')CH₃ 2-Bromo-4-(1-alkoxyethyl)-benzo[d]oxazole

Ring-Opening and Rearrangement Reactions

The benzoxazole ring, while aromatic and generally stable, can be induced to undergo ring-opening or rearrangement reactions under specific, often forcing, conditions.

Ring-Opening Reactions: The cleavage of the benzoxazole ring typically occurs via the disruption of the O-C-N linkage. One potential route is through quaternization of the ring nitrogen atom. Alkylation of the nitrogen would form a benzoxazolium salt, which significantly increases the electrophilicity of the C2 carbon. Subsequent attack by a strong nucleophile (e.g., hydroxide) can lead to the opening of the oxazole ring to generate a 2-acylaminophenol derivative. Reductive cleavage using powerful reducing agents can also break the C-O bond, leading to different types of ring-opened products. semanticscholar.org

Rearrangement Reactions: While no specific rearrangement of this compound has been documented, related transformations in heterocyclic chemistry suggest potential pathways. For instance, the Beckmann rearrangement of o-hydroxyaryl ketoximes is a known route to synthesize 2-substituted benzoxazoles, highlighting the inherent structural relationship that could potentially be exploited in a reverse or alternative manner under specific catalytic conditions. clockss.org Similarly, acid-catalyzed rearrangements analogous to the Bamberger rearrangement, which involves N-O bond cleavage, could theoretically occur, transforming the benzoxazole into a different isomeric heterocyclic system or a ring-opened product. wiley-vch.de

Table 2: Potential Ring-Opening and Rearrangement Pathways

Reaction Type Typical Conditions Probable Outcome/Product Class
Nucleophilic Ring-Opening 1. Alkylating Agent (e.g., CH₃I)2. Base (e.g., NaOH) Cleavage to form an N-alkyl-N-(2-hydroxy-5-ethylphenyl)amide derivative.
Reductive Ring-Opening Strong reducing agents (e.g., Na/NH₃) Cleavage of the C-O bond to yield a 2-(bromomethyl)amino-4-ethylphenol.

Metal-Halogen Exchange and Subsequent Trapping Reactions

The bromine atom at the 2-position is a key functional handle for creating a new carbon-carbon or carbon-heteroatom bond via organometallic intermediates. The most significant reaction in this context is the metal-halogen exchange. wikipedia.org

This reaction involves treating this compound with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent (e.g., THF) at very low temperatures (typically -78 °C). The reaction is generally fast and efficient for aryl bromides. wikipedia.org This process selectively replaces the bromine atom with lithium, generating a highly reactive organolithium intermediate: 4-ethylbenzo[d]oxazol-2-yl-lithium.

This lithiated species is a potent nucleophile and can be "trapped" by reacting it with a wide variety of electrophiles. This two-step sequence provides a powerful and versatile method for introducing diverse substituents at the 2-position of the benzoxazole ring. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

Table 3: Derivatization via Metal-Halogen Exchange and Electrophilic Trapping

Electrophile Reagent(s) Resulting Product
Carbon Dioxide 1. n-BuLi2. CO₂(s) 4-Ethylbenzo[d]oxazole-2-carboxylic acid
Aldehyde (R'CHO) 1. n-BuLi2. R'CHO (4-Ethylbenzo[d]oxazol-2-yl)(R')methanol
Ketone (R'COR'') 1. n-BuLi2. R'COR'' (4-Ethylbenzo[d]oxazol-2-yl)(R')(R'')methanol
N,N-Dimethylformamide (DMF) 1. n-BuLi2. DMF 4-Ethylbenzo[d]oxazole-2-carbaldehyde
Alkyl Halide (R'X) 1. n-BuLi2. R'X 2-Alkyl-4-ethylbenzo[d]oxazole
Trialkyl Borate (B(OR')₃) 1. n-BuLi2. B(OR')₃, then H₃O⁺ (4-Ethylbenzo[d]oxazol-2-yl)boronic acid

Applications of 2 Bromo 4 Ethylbenzo D Oxazole As a Versatile Synthetic Building Block

Intermediate in the Synthesis of Complex Heterocyclic Systems

The reactivity of the bromine atom in 2-Bromo-4-ethylbenzo[d]oxazole makes it an excellent substrate for various cross-coupling reactions, which are fundamental in the construction of complex heterocyclic frameworks. These frameworks are often the core of molecules with significant biological activity. rsc.orgresearchgate.netrsc.org

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are frequently employed to create new carbon-carbon and carbon-nitrogen bonds at the 2-position of the benzoxazole (B165842) ring. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org For instance, in a Suzuki-Miyaura coupling, the bromine atom can be substituted with a variety of aryl or heteroaryl groups by reacting it with the corresponding boronic acid in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This methodology allows for the rapid diversification of the benzoxazole scaffold, leading to a library of compounds that can be screened for potential pharmaceutical applications. rsc.org

Similarly, the Heck reaction allows for the introduction of alkenyl groups by coupling with an alkene, organic-chemistry.orgnih.gov while the Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond, introducing amine functionalities. libretexts.orgnih.gov These reactions are instrumental in building the intricate molecular architectures found in many biologically active heterocyclic compounds.

The following table provides a general overview of the types of cross-coupling reactions this compound can undergo to form more complex heterocyclic systems.

Reaction NameCoupling PartnerBond FormedResulting Structure
Suzuki-Miyaura CouplingOrganoboron compound (e.g., boronic acid)C-C2-Aryl/heteroaryl-4-ethylbenzo[d]oxazole
Heck ReactionAlkeneC-C2-Alkenyl-4-ethylbenzo[d]oxazole
Buchwald-Hartwig AminationAmineC-N2-Amino-4-ethylbenzo[d]oxazole derivative

Precursor for Advanced Organic Materials Research

The unique electronic and optical properties of the benzoxazole core make this compound an attractive precursor for the development of advanced organic materials. smolecule.combldpharm.com The ability to functionalize the 2-position through cross-coupling reactions allows for the fine-tuning of these properties.

For example, by introducing specific chromophores or electronically active groups via Suzuki or other coupling reactions, researchers can synthesize novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ethyl group at the 4-position can also influence the solubility and solid-state packing of the resulting materials, which are crucial factors for device performance.

Research in this area often involves the synthesis of a series of derivatives where the substituent at the 2-position is systematically varied to study the structure-property relationships. This allows for the rational design of new materials with optimized performance characteristics.

Scaffold for Combinatorial Chemistry Libraries

In the field of drug discovery, combinatorial chemistry is a powerful tool for rapidly generating large libraries of diverse compounds for high-throughput screening. The structure of this compound makes it an ideal scaffold for such libraries.

The reactive bromine atom serves as a handle for introducing a wide variety of building blocks through parallel synthesis techniques. By reacting the scaffold with a diverse set of coupling partners (e.g., a collection of different boronic acids in a Suzuki-Miyaura reaction), a large library of 2-substituted-4-ethylbenzo[d]oxazole derivatives can be efficiently synthesized.

This approach significantly accelerates the early stages of drug discovery by providing a large and diverse pool of compounds for identifying potential hits against a biological target. The benzoxazole core itself is a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds, further enhancing the potential of these libraries. researchgate.netrsc.org

Role in the Development of New Synthetic Methodologies

The reactivity of this compound and similar bromo-heterocycles makes them valuable substrates for testing and developing new synthetic methodologies. researchgate.netsci-hub.se Organic chemists are constantly seeking to create more efficient, selective, and environmentally friendly reactions.

For instance, new catalysts or reaction conditions for cross-coupling reactions are often evaluated using substrates like 2-bromo-benzoxazoles. acs.org The success and efficiency of these new methods in coupling with such substrates can demonstrate their broad applicability and potential for synthesizing complex molecules. The development of milder reaction conditions, for example, is crucial for the synthesis of functionalized molecules that may be sensitive to harsh reagents or high temperatures. beilstein-journals.org

The use of this compound in this context helps to expand the toolbox of synthetic organic chemists, enabling the construction of increasingly complex and novel molecular structures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-4-ethylbenzo[d]oxazole, and how do reaction conditions influence product yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions or functionalization of pre-existing oxazole scaffolds. For example, bromination of 4-ethylbenzo[d]oxazole using reagents like NBS (N-bromosuccinimide) under radical or electrophilic conditions is a key step. Green approaches, such as microwave-assisted synthesis or ionic liquid-mediated reactions, can enhance yield (65–80%) and reduce reaction time compared to traditional reflux methods . Solvent choice (e.g., toluene vs. DMSO) and acid catalysts (e.g., p-toluenesulfonic acid) significantly impact purity and byproduct formation .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming substituent positions and electronic environments. For example, the bromo substituent causes deshielding of adjacent protons, observable in 1^1H NMR (e.g., δ 8.52 ppm for aromatic protons in similar structures) .
  • X-ray Crystallography : Used to resolve crystal packing and confirm stereochemistry, as demonstrated in studies of bromophenyl oxazole derivatives .
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .

Q. What are the documented biological activities of this compound, and what in vitro models are used to assess these effects?

  • Methodological Answer : The compound exhibits antimicrobial and anticancer activity in in vitro assays. For example, cytotoxicity studies against cancer cell lines (e.g., MCF-7, HeLa) use MTT assays, while antimicrobial activity is tested via broth microdilution. The bromo and ethyl groups enhance lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How does the bromo substituent in this compound influence its electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups. DFT studies show that the electron-withdrawing bromine increases the electrophilicity of the C2 position, facilitating nucleophilic attack. This reactivity is exploited in synthesizing organometallic complexes (e.g., platinum-based anticancer agents) .

Q. What mechanistic insights explain the anticancer activity of this compound derivatives, and how do structural modifications alter potency?

  • Methodological Answer : The oxazole core interacts with biological targets (e.g., STAT3, tubulin) via hydrogen bonding and π-π stacking. Bromine enhances binding affinity to DNA topoisomerases, while the ethyl group modulates pharmacokinetics. Structure-activity relationship (SAR) studies reveal that replacing bromine with smaller halogens (e.g., Cl) reduces potency, whereas bulkier substituents improve selectivity .

Q. How can computational methods (e.g., DFT) be applied to predict the stability and reactivity of this compound in complex reactions?

  • Methodological Answer : DFT calculations quantify thermodynamic parameters (ΔG°, ΔH°) to predict isomer stability and reaction pathways. For example, hypercoordinated organotin derivatives of bromo-oxazoles show distinct energy barriers for isomerization, aligning with experimental NMR data . Molecular docking simulations further predict binding modes to biological targets .

Q. What strategies are employed to resolve contradictions in reported synthetic yields or biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or assay conditions (e.g., cell line specificity). Systematic replication of protocols and meta-analyses of SAR data help identify optimal conditions. For instance, green synthesis methods (microwave/ultrasound) consistently yield >70% purity, reducing variability .

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